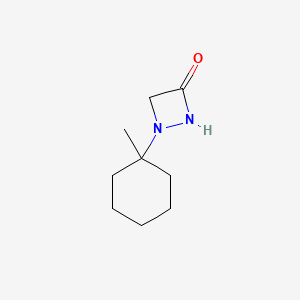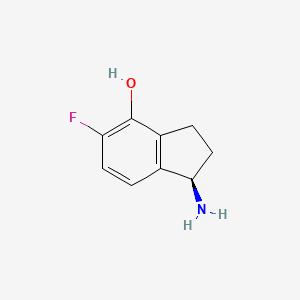
(R)-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is a chiral compound with a unique structure that includes an amino group, a fluorine atom, and a hydroxyl group attached to an indane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol typically involves several steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Indane Backbone: The indane backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Amino Group Addition: The amino group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Hydroxyl Group Addition: The hydroxyl group can be introduced through a hydroxylation reaction, often using a hydroxylating agent like osmium tetroxide.
Industrial Production Methods
Industrial production of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Diethylaminosulfur trifluoride (DAST), acetonitrile as solvent.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted indane derivatives.
Scientific Research Applications
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The hydroxyl group can participate in additional hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
®-1-Amino-2,3-dihydro-1H-inden-4-ol: Lacks the fluorine atom, resulting in different binding affinities and reactivity.
®-1-Amino-5-chloro-2,3-dihydro-1H-inden-4-ol: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
®-1-Amino-5-bromo-2,3-dihydro-1H-inden-4-ol: Contains a bromine atom, which affects its reactivity and interactions.
Uniqueness
®-1-Amino-5-fluoro-2,3-dihydro-1H-inden-4-ol is unique due to the presence of the fluorine atom, which enhances its binding affinity and stability in biological systems. This makes it a valuable compound in medicinal chemistry and other scientific research applications.
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
(1R)-1-amino-5-fluoro-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C9H10FNO/c10-7-3-1-5-6(9(7)12)2-4-8(5)11/h1,3,8,12H,2,4,11H2/t8-/m1/s1 |
InChI Key |
YOSWMOIDHORHII-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC(=C2O)F |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


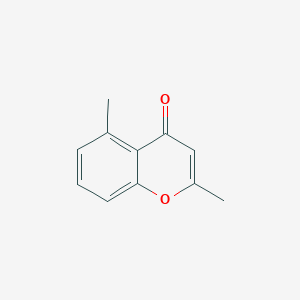
![2-Chloro-5-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B11915980.png)
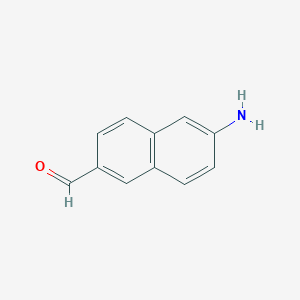
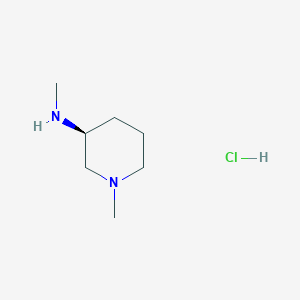
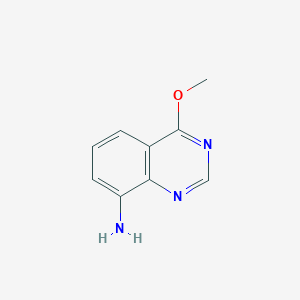
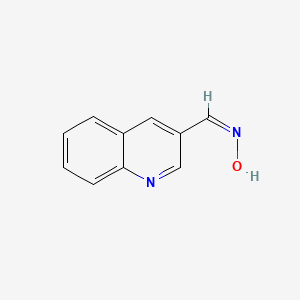
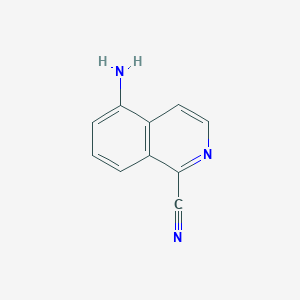
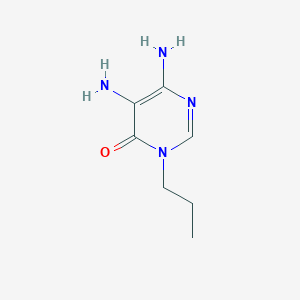
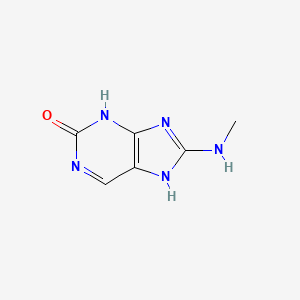
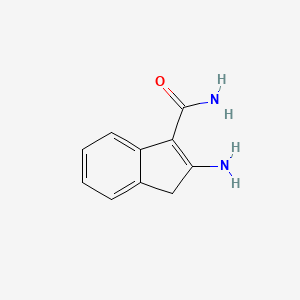
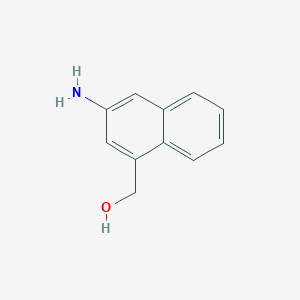
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
